Methyl5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate is a chemical compound with the molecular formula C8H5ClO4S3 and a molecular weight of 296.78 g/mol . This compound is known for its unique structure, which includes a thieno[3,2-b]thiophene core substituted with a chlorosulfonyl group and a carboxylate ester group. It is used in various scientific research applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate typically involves the chlorosulfonation of a thieno[3,2-b]thiophene derivative followed by esterification. One common method includes the reaction of thieno[3,2-b]thiophene-2-carboxylic acid with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group. The resulting intermediate is then esterified using methanol in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The thieno[3,2-b]thiophene core can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., acetic acid).
Major Products Formed
Substitution: Sulfonamides, sulfonate esters.
Reduction: Sulfonyl derivatives.
Oxidation: Sulfoxides, sulfones.
Scientific Research Applications
Methyl 5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and protein interactions.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The thieno[3,2-b]thiophene core can interact with various molecular targets, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-3-chlorosulfonyl-2-thiophene carboxylate
- Methyl 3-(chlorosulfonyl)-2-thiophenecarboxylate
- 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid methyl ester
Uniqueness
Methyl 5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate is unique due to its specific substitution pattern on the thieno[3,2-b]thiophene core, which imparts distinct reactivity and properties compared to other similar compounds. Its combination of a chlorosulfonyl group and a carboxylate ester group makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H5ClO4S3 |
---|---|
Molecular Weight |
296.8 g/mol |
IUPAC Name |
methyl 5-chlorosulfonylthieno[3,2-b]thiophene-2-carboxylate |
InChI |
InChI=1S/C8H5ClO4S3/c1-13-8(10)6-2-4-5(14-6)3-7(15-4)16(9,11)12/h2-3H,1H3 |
InChI Key |
OJXQLPORXIFZMX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=C(S2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.